2-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-4-6-7(10-5)2-3-9-8(6)11/h2-4,10H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGZWIDRAIDWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701223507 | |
| Record name | 1,5-Dihydro-2-methyl-4H-pyrrolo[3,2-c]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-39-6 | |
| Record name | 1,5-Dihydro-2-methyl-4H-pyrrolo[3,2-c]pyridin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dihydro-2-methyl-4H-pyrrolo[3,2-c]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Methyl 1h Pyrrolo 3,2 C Pyridin 4 Ol and Its Analogs
De Novo Construction of the Pyrrolo[3,2-c]pyridine Ring System
The formation of the fused bicyclic structure of 2-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol and its analogs can be achieved through various de novo strategies, each offering distinct advantages in terms of efficiency, diversity, and substitution patterns.
Annulation and Cyclization Strategies
Annulation and cyclization reactions are fundamental to the construction of the pyrrolo[3,2-c]pyridine core. These strategies typically involve the formation of one of the heterocyclic rings onto a pre-existing partner ring. A common approach involves the construction of the pyrrole (B145914) ring onto a functionalized pyridine (B92270) precursor.
One notable method is the synergetic copper/zinc-catalyzed one-step annulation reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes. This process proceeds via a double cyclization pathway to furnish 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives in moderate to good yields, demonstrating the utility of this approach for creating complex, fused systems. rsc.org Another powerful technique is the [3+2]-annulation reaction, which is widely employed for synthesizing aromatic five-membered nitrogen heterocycles. chim.it This can involve either a concerted 1,3-dipolar cycloaddition or a stepwise Michael Initiated Ring Closure (MIRC) cascade process. chim.it For instance, the reaction of enamines with α-bromonitroalkenes in water can lead to the formation of pyrroles with an unsubstituted 2-position through a cyclization/double elimination sequence. chim.it
A plausible synthetic route to the pyrrolo[3,2-c]pyridin-4-one core, a close analog and potential precursor to this compound, involves a catalyst-free domino reaction. This strategy utilizes 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and various 1,3-dicarbonyl compounds in water, affording the desired products in high yields (76–94%) after simple crystallization. researchgate.net
| Starting Materials | Reaction Type | Key Features | Product Class |
| 2-amino (hetero)arylnitriles, ynamide-derived buta-1,3-diynes | Copper/Zinc-catalyzed annulation | Double cyclization pathway | 1H-pyrrolo[3,2-c]quinoline-2,4-diamines rsc.org |
| Enamines, α-bromonitroalkenes | [3+2]-Annulation | Cyclization/double elimination | Pyrroles chim.it |
| 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, 1,3-dicarbonyls | Catalyst-free domino reaction | Aqueous medium, high yields | 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridines researchgate.net |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis due to their efficiency in building molecular complexity in a single step from three or more starting materials. nih.gov A two-step multicomponent strategy has been developed for the synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-one derivatives. rsc.org This method utilizes inexpensive starting materials and a recyclable solid acid catalyst under mild conditions, making it an environmentally benign and attractive approach for assembling this heterocyclic scaffold. rsc.org The ease of product isolation and the ability to recycle the catalyst multiple times without significant loss of activity are key advantages of this methodology. rsc.org
| Number of Components | Catalyst | Key Features | Product Class |
| Three or more | Solid acid (recyclable) | Two-step process, mild conditions, easy work-up | Polysubstituted pyrrolo[3,2-c]pyridin-4-ones rsc.org |
Transition-Metal Catalyzed Transformations in Pyrrolopyridine Synthesis
Transition-metal catalysis plays a pivotal role in modern organic synthesis, and the construction of the pyrrolo[3,2-c]pyridine ring system is no exception. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in the synthesis of aryl-substituted pyrrolopyridines. For instance, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines was achieved through a Suzuki cross-coupling reaction between 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine and various arylboronic acids. nih.gov This reaction, often carried out in a microwave reactor, demonstrates the efficiency of palladium catalysis in forging carbon-carbon bonds on the pyrrolopyridine core. nih.gov
Similarly, copper-catalyzed reactions are also valuable. The synthesis of N-alkyne-substituted pyrrole derivatives can be accomplished through a copper-catalyzed cross-coupling reaction, which can then undergo intramolecular cyclization to form fused systems. nih.gov
| Catalyst | Reaction Type | Starting Materials | Product Class |
| Pd(PPh₃)₄ | Suzuki Cross-Coupling | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, arylboronic acids | 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines nih.gov |
| Cu(OAc)₂ | N-Arylation | 6-bromo-1H-pyrrolo[3,2-c]pyridine, 3,4,5-trimethoxyphenylboronic acid | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine nih.gov |
Functionalization and Derivatization of the this compound Core
Once the core pyrrolo[3,2-c]pyridine ring system is established, further functionalization and derivatization are often necessary to access specific target molecules and to explore structure-activity relationships.
Electrophilic and Nucleophilic Substitution Reactions
The pyrrolo[3,2-c]pyridine system possesses a unique electronic distribution, making it amenable to both electrophilic and nucleophilic substitution reactions. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack, while the pyridine ring is more electron-deficient and can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or after N-oxidation.
A general route to functionalized pyrrolo[3,2-c]pyridines involves a sequence of reactions starting from a substituted pyridine. For example, 2-bromo-5-methylpyridine can be oxidized to the corresponding N-oxide, which then undergoes nitration to introduce a nitro group at the 4-position of the pyridine ring. nih.gov This nitro group can then be displaced by a nucleophile or be involved in further transformations to construct the pyrrole ring. nih.gov The resulting 6-bromo-1H-pyrrolo[3,2-c]pyridine can then be subjected to various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents at the 6-position. nih.gov
Intramolecular nucleophilic and electrophilic cyclizations of N-alkyne-substituted pyrrole esters provide efficient routes to fused pyrrolo-heterocyclic systems. nih.gov For example, nucleophilic cyclization with hydrazine can lead to 6-exo-dig or 6-endo-dig products depending on the electronic nature of the substituents on the alkyne. nih.gov In contrast, electrophilic cyclization with iodine consistently yields the 6-endo-dig product. nih.gov
| Reaction Type | Reagent | Position of Functionalization | Product Type |
| Nitration | Fuming nitric acid in sulfuric acid | C4 of pyridine N-oxide | 4-nitro-pyridine N-oxide derivative nih.gov |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | C6 of pyrrolo[3,2-c]pyridine | 6-aryl-pyrrolo[3,2-c]pyridine derivative nih.gov |
| Electrophilic Cyclization | Iodine | Varies (endo-dig) | Fused iodo-pyrrolo-oxazinone nih.gov |
| Nucleophilic Cyclization | Hydrazine | Varies (exo/endo-dig) | Fused pyrrolo-pyrazinone nih.gov |
Regioselective Modulations and Substituent Effects
The regioselectivity of functionalization reactions on the pyrrolo[3,2-c]pyridine core is highly dependent on the existing substituents and the reaction conditions. The interplay between the electron-donating pyrrole ring and the electron-withdrawing pyridine ring governs the reactivity of different positions.
For instance, in the synthesis of 2/3-substituted pyrrolo[3,2-c]pyridine derivatives, the regiochemical outcome can be controlled by the choice of starting materials and reaction pathway. researchgate.net Substituent effects are also evident in the biological activity of these compounds. For example, in a series of pyrrolo[3,4-c]pyridine derivatives (an isomeric system), the nature of the substituent on the pyridine ring was found to significantly influence their potency as inhibitors of certain enzymes. mdpi.com Specifically, a methyl group was chosen for its potential to improve metabolic stability, and the activity was further modulated by the nature of another substituent, with ethyl and propyl chains showing increased potency compared to a methyl group. mdpi.com
The electronic nature of substituents on N-alkyne-substituted pyrroles dictates the regiochemical outcome of intramolecular nucleophilic cyclizations. nih.gov This highlights the importance of substituent effects in directing the formation of specific isomers in the synthesis of fused pyrrolo-heterocyclic systems.
| System | Substituent Variation | Observed Effect | Reference |
| Pyrrolo[3,4-c]pyridine | R² substituent (methyl, ethyl, propyl) | Potency of enzyme inhibition increased with larger alkyl chains (ethyl, propyl) | mdpi.com |
| N-alkyne-substituted pyrroles | Electronic nature of alkyne substituent | Controlled regioselectivity of nucleophilic cyclization (exo vs. endo) | nih.gov |
Strategies for Introducing Complex Side Chains
The functionalization of the this compound core is crucial for modulating its physicochemical properties and biological activity. Advanced synthetic methodologies have focused on introducing a diverse array of complex side chains at various positions of the pyrrolopyridine scaffold. Palladium-catalyzed cross-coupling reactions have emerged as a predominant strategy, offering a versatile and efficient means to forge new carbon-carbon and carbon-heteroatom bonds.
Key to these strategies is the preparation of suitably halogenated pyrrolopyridine intermediates. For instance, a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate serves as a versatile precursor for introducing complex aryl groups at the C-6 position. nih.gov This is often achieved through a multi-step synthesis starting from substituted pyridines. nih.govsemanticscholar.org Once the halogenated scaffold is in hand, various cross-coupling reactions can be employed.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are a cornerstone for the late-stage functionalization of heterocyclic cores, including the 1H-pyrrolo[3,2-c]pyridine system. These methods are valued for their functional group tolerance and reliability.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful method for introducing aryl and heteroaryl moieties. This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex.
In the context of 1H-pyrrolo[3,2-c]pyridine analogs, researchers have successfully employed this reaction to synthesize a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. nih.govsemanticscholar.org The general scheme involves reacting the 6-bromo intermediate with various substituted phenylboronic acids. The reaction is typically carried out in a mixture of solvents like 1,4-dioxane and water, with a base such as potassium carbonate (K₂CO₃) and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov This approach allows for the systematic introduction of a wide range of substituents on the phenyl ring, enabling detailed structure-activity relationship (SAR) studies. For example, phenyl, 2-methoxyphenyl, 4-chlorophenyl, and naphthalen-2-yl groups have been successfully introduced at the C-6 position. nih.gov
The table below summarizes the conditions and outcomes for the synthesis of various 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives via Suzuki-Miyaura coupling.
| Entry | Arylboronic Acid | Product | Catalyst | Yield (%) |
| 1 | Phenylboronic acid | 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Pd(PPh₃)₄ | 63% |
| 2 | 2-Methoxyphenylboronic acid | 6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Pd(PPh₃)₄ | 76% |
| 3 | 4-Chlorophenylboronic acid | 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Pd(PPh₃)₄ | 32% |
| 4 | Naphthalen-2-ylboronic acid | 6-(Naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Pd(PPh₃)₄ | 52% |
| 5 | 4-Hydroxyphenylboronic acid | 4-(1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridin-6-yl)phenol | Pd(PPh₃)₄ | 50% |
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. nih.gov
Sonagashira Coupling: The Sonagashira coupling provides a route to introduce alkyne side chains, which are valuable handles for further chemical transformations. This reaction couples a terminal alkyne with an aryl or vinyl halide. While detailed examples on the this compound core are sparse, the general strategy has been applied to the synthesis of the broader 1H-pyrrolo[3,2-c]pyridine scaffold. A domino approach involving a palladium-mediated Sonagashira coupling of a substituted 4-amino-2-bromo-5-iodopyridine with an alkyne is a key step in constructing the pyrrolopyridine core itself, which can then be further functionalized. nih.gov This highlights the potential of Sonagashira coupling for side chain introduction on a pre-formed, halogenated pyrrolopyridine ring.
Buchwald-Hartwig Amination: For the introduction of nitrogen-based side chains, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. While direct application on the title compound is not extensively documented in the provided search context, its use on the related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine scaffold demonstrates its utility. nih.gov In this case, a C-4 chloro substituent was successfully coupled with a secondary amine using a palladium acetate (Pd(OAc)₂) catalyst and a specialized phosphine ligand like RuPhos. nih.gov This strategy is highly relevant for introducing complex amino side chains onto the this compound framework, provided a suitable halo-precursor is available.
Functionalization at the N-1 Position
The pyrrole nitrogen (N-1) is another key position for introducing side chains that can significantly influence the molecule's properties. The N-1 position can be substituted using various alkylating or arylating agents. For instance, a 3,4,5-trimethoxyphenyl group has been introduced at the N-1 position by reacting the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate with 3,4,5-trimethoxyphenylboronic acid in the presence of copper(II) acetate and pyridine. nih.govsemanticscholar.org Additionally, protecting groups like tert-butylcarbonate can be introduced at the N-1 position to facilitate subsequent reactions at other sites. nih.gov These examples underscore the ability to install complex aromatic systems and other functional groups directly onto the pyrrole nitrogen, further expanding the chemical space accessible from this scaffold.
Physicochemical and Theoretical Studies of 2 Methyl 1h Pyrrolo 3,2 C Pyridin 4 Ol
Tautomerism and Prototropic Equilibria of 4-Hydroxypyrrolopyridines
Tautomerism, the phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond, is a key feature of many heterocyclic systems, including 4-hydroxypyridines. uni-muenchen.deresearchgate.net For 2-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, two primary tautomeric forms are conceivable: the enol-lactim form (4-hydroxy) and the keto-lactam form (4-oxo).
The equilibrium between these forms is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the heterocyclic ring system. masterorganicchemistry.comnih.gov In many 4-hydroxypyridine (B47283) derivatives, the keto-lactam form is the predominant tautomer in both solution and the solid state due to the greater stability of the amide functionality over the enamine. uni-muenchen.denih.gov The presence of the fused pyrrole (B145914) ring and the methyl group at the 2-position can further influence this equilibrium through electronic and steric effects.
The prototropic exchange in these systems can be represented as follows:
Figure 1: Tautomeric Equilibria in this compound
Studies on related 4-hydroxypyrimidine (B43898) systems have shown that the keto-enol tautomerization can be investigated using various techniques, including synchrotron-based photoemission spectroscopy, to determine the populations of the constituent tautomers. researchgate.net Generally, for most simple aldehydes and ketones, the equilibrium heavily favors the keto form. masterorganicchemistry.com However, factors such as conjugation, hydrogen bonding, and aromaticity can significantly stabilize the enol form. masterorganicchemistry.comyoutube.com In the case of this compound, the potential for extended conjugation and intermolecular hydrogen bonding in the solid state would play a significant role in the stability of the respective tautomers.
**3.2. Advanced Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of complex organic molecules and for distinguishing between tautomeric forms.
High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for identifying the predominant tautomeric form in solution. slideshare.net The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment, which differs significantly between the enol-lactim and keto-lactam forms. pdx.edulibretexts.org
For the enol-lactim tautomer , one would expect to see a signal for the hydroxyl proton (OH), typically in the downfield region, which would be exchangeable with D₂O. The aromatic protons on the pyridine (B92270) and pyrrole rings would exhibit chemical shifts characteristic of aromatic systems.
For the keto-lactam tautomer , the disappearance of the hydroxyl proton signal and the appearance of an N-H proton signal, also in the downfield region, would be a key indicator. nih.gov Furthermore, the carbon spectrum would show a signal corresponding to a carbonyl group (C=O) in the range of 160-180 ppm, while the signal for the C-OH carbon in the enol form (around 150-160 ppm) would be absent. rsc.org The chemical shifts of the ring protons would also be altered due to the change in the electronic structure of the pyridine ring.
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for the two tautomers of this compound based on data from analogous structures. nih.govchemicalbook.comresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Tautomers of this compound
| Atom | Predicted ¹H Shift (Enol-Lactim) | Predicted ¹H Shift (Keto-Lactam) | Predicted ¹³C Shift (Enol-Lactim) | Predicted ¹³C Shift (Keto-Lactam) |
| CH₃ | ~2.4 | ~2.3 | ~15 | ~14 |
| Pyrrole CH | ~6.5 | ~6.3 | ~100 | ~98 |
| Pyridine CH | ~7.0 | ~6.8 | ~115 | ~112 |
| Pyridine CH | ~7.8 | ~7.5 | ~130 | ~128 |
| OH | 9.0 - 12.0 | - | - | - |
| NH (Pyrrole) | 10.0 - 12.0 | 10.0 - 12.0 | - | - |
| NH (Pyridine) | - | 11.0 - 13.0 | - | - |
| C-OH/C=O | - | - | ~155 | ~170 |
| Other Ring C | - | - | 105 - 145 | 102 - 142 |
Note: These are estimated values and can vary based on solvent and other experimental conditions.
Single-crystal X-ray diffraction provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.comresearchgate.net For this compound, this technique would unambiguously determine which tautomer exists in the crystalline form.
Based on studies of similar heterocyclic compounds, it is expected that the molecule would be largely planar to maximize conjugation. researchgate.net The crystal packing would likely be dominated by hydrogen bonding interactions. If the keto-lactam form is present, strong N-H···O=C hydrogen bonds could lead to the formation of dimers or extended chains, which is a common motif in such systems. researchgate.net If the enol-lactim form crystallizes, O-H···N hydrogen bonds would be expected to be a primary feature of the crystal packing. The analysis would also reveal details about any π-π stacking interactions between the aromatic rings. mdpi.com
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and studying hydrogen bonding. ijcce.ac.irscirp.org The vibrational spectra of the enol-lactim and keto-lactam tautomers of this compound would exhibit distinct differences.
Keto-Lactam Form: A strong absorption band corresponding to the C=O stretching vibration would be expected in the IR spectrum, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration would appear as a broad band around 3200-3400 cm⁻¹ due to hydrogen bonding.
Enol-Lactim Form: This tautomer would lack the strong C=O absorption. Instead, a broad O-H stretching band would be observed around 3200-3600 cm⁻¹. The C=N and C=C stretching vibrations within the aromatic rings would be found in the 1500-1650 cm⁻¹ region.
The presence and nature of hydrogen bonding significantly affect the position and shape of the O-H and N-H stretching bands, causing them to broaden and shift to lower frequencies. mdpi.com
Computational Chemistry and Molecular Modeling
Computational methods provide valuable insights into the properties of molecules that may be difficult to study experimentally.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the structures, stabilities, and spectroscopic properties of molecules. researchgate.netnih.gov For this compound, DFT calculations can be employed to:
Determine Tautomer Stabilities: By calculating the Gibbs free energies of the different tautomers, the position of the tautomeric equilibrium can be predicted. nih.gov These calculations often include the effects of solvent to provide a more accurate representation of the system in solution.
Predict Spectroscopic Properties: Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts can be calculated and compared with experimental data to aid in the assignment of spectra and to confirm the identity of the predominant tautomer. nih.govresearchgate.net
Analyze Electronic Structure: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the electronic properties and reactivity of the molecule. researchgate.netmdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its tendency to undergo electronic transitions.
These computational studies, when combined with experimental data, provide a comprehensive understanding of the physicochemical properties of this compound.
Molecular Dynamics Simulations for Conformational Landscape Analysis and Intermolecular Interactions
The conformational landscape and intermolecular interactions of this compound are crucial for understanding its chemical behavior and potential biological activity. In the absence of direct experimental data for this specific molecule, molecular dynamics (MD) simulations serve as a powerful computational tool to explore its dynamic nature. MD simulations model the movement of atoms and molecules over time, providing insights into preferred conformations, structural flexibility, and non-covalent interactions.
MD simulations for systems like this compound typically employ force fields that approximate the potential energy of the system. These simulations can reveal the energetically favorable conformations of the molecule in different environments, such as in a vacuum or in a solvent. For instance, the orientation of the hydroxyl group and the rotational barrier of the methyl group can be assessed. The fused ring system of the pyrrolopyridine core is largely planar, but the exocyclic groups contribute to a more complex conformational space.
Intermolecular interactions, particularly hydrogen bonding, are critical for this compound due to the presence of the hydroxyl group and the nitrogen atoms in the heterocyclic rings, which can act as hydrogen bond donors and acceptors, respectively. MD simulations can elucidate how these molecules interact with each other and with solvent molecules, such as water. These interactions can lead to the formation of dimers or larger aggregates, influencing properties like solubility and crystal packing. Studies on similar heterocyclic compounds, such as aminopyridines and hydroxypyridines, have demonstrated the importance of hydrogen bonding in their supramolecular structures. researchgate.netnih.gov The interplay between the electron-donating methyl group and the electron-withdrawing hydroxyl group can also influence the electronic distribution and, consequently, the intermolecular interaction patterns. nih.govscribd.com
The conformational flexibility of a molecule can be influenced by its environment. mdpi.com MD simulations allow for the study of these solvent-induced effects on the conformational preferences of the molecule.
A hypothetical analysis of the conformational landscape might involve identifying key dihedral angles and monitoring their evolution during a simulation. The planarity of the pyrrolopyridine ring system would be expected to be largely maintained, with the primary sources of conformational variability being the rotation of the hydroxyl and methyl groups.
Table 1: Hypothetical Conformational Analysis Data from Molecular Dynamics Simulations
| Dihedral Angle | Description | Predicted Stable Conformation (degrees) | Energy Barrier (kcal/mol) |
| C3-C4-O-H | Rotation of the hydroxyl group | 0, 180 | 2.5 - 4.0 |
| C1-C2-C-H | Rotation of the methyl group | 0, 120, 240 | ~1.5 |
Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that can be obtained from MD simulations. The values are based on typical rotational barriers for similar functional groups.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions are valuable for interpreting experimental spectra and for the structural elucidation of new compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. mdpi.com By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to estimate their chemical shifts relative to a standard reference. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For this compound, the chemical shifts of the protons and carbons in the pyrrolopyridine core, as well as those in the methyl and hydroxyl groups, can be predicted. The electronic environment of each nucleus, influenced by the combination of the fused aromatic system and the substituents, will determine its specific chemical shift. The presence of both electron-donating (methyl) and electron-donating/withdrawing (hydroxyl, depending on its role as a hydrogen bond donor or acceptor) groups creates a complex electronic landscape.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H (N1-H) | 10.5 - 11.5 | C2 | 145 - 150 |
| H (C5-H) | 7.8 - 8.2 | C3 | 100 - 105 |
| H (C7-H) | 7.0 - 7.4 | C3a | 130 - 135 |
| H (O-H) | 9.0 - 10.0 | C4 | 160 - 165 |
| H (C2-CH₃) | 2.3 - 2.6 | C5 | 115 - 120 |
| C7 | 110 - 115 | ||
| C7a | 140 - 145 | ||
| C (CH₃) | 15 - 20 |
Note: The data in this table is hypothetical and based on typical chemical shift ranges for similar heterocyclic compounds. Actual values may vary.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. psu.eduresearchgate.netphyschemres.org Each vibrational mode involves specific atomic motions, such as bond stretching and angle bending. The calculated frequencies are often scaled to better match experimental data, accounting for anharmonicity and other effects not fully captured by the harmonic approximation used in most calculations.
For this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the pyrrole ring, the C-H stretches of the aromatic rings and the methyl group, and various C=C and C-N stretching modes within the heterocyclic core. The position of the O-H stretching frequency can be particularly informative about the extent of hydrogen bonding.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| O-H stretch | 3200 - 3500 | Hydroxyl group |
| N-H stretch | 3100 - 3300 | Pyrrole ring |
| Aromatic C-H stretch | 3000 - 3100 | Pyrrolopyridine ring |
| Aliphatic C-H stretch | 2850 - 2950 | Methyl group |
| C=C / C=N stretch | 1500 - 1650 | Aromatic ring stretching |
| C-O stretch | 1200 - 1300 | Phenolic C-O bond |
Note: The data in this table is hypothetical and based on typical vibrational frequencies for the functional groups listed. The actual spectrum may show more complex patterns due to coupling between modes.
Analytical Methodologies for Research Applications
Chromatographic Separation and Purity Profiling
Chromatographic techniques are indispensable for isolating 2-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol from complex reaction mixtures and for assessing its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play significant roles in its analytical workflow.
High-Performance Liquid Chromatography (HPLC) Method Development
A robust reverse-phase HPLC (RP-HPLC) method is essential for the routine analysis and purity assessment of this compound. The development of such a method involves a systematic optimization of chromatographic parameters to achieve adequate separation from impurities and degradation products.
A typical starting point for method development would be a C18 column, valued for its broad applicability in separating moderately polar compounds. The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is carefully controlled to ensure the consistent ionization state of the analyte, which is crucial for reproducible retention times. For instance, a mobile phase of acetonitrile and a phosphate buffer at pH 3 has been successfully employed for structurally related N-pyrrolylcarboxylic acids, delivered in an isocratic elution mode. pensoft.netpensoft.net
The detection wavelength is selected based on the UV-Vis absorbance spectrum of this compound, with the wavelength of maximum absorbance (λmax) typically chosen to ensure the highest sensitivity. For similar pyrrole (B145914) derivatives, detection wavelengths around 225 nm have proven effective. pensoft.netpensoft.netresearchgate.net Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is accurate, precise, specific, linear, and robust.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
While this compound itself is not highly volatile due to its polar nature and potential for hydrogen bonding, Gas Chromatography (GC) can be employed for its analysis following a derivatization step. Derivatization serves to increase the volatility and thermal stability of the analyte. A common approach is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the hydroxyl and secondary amine groups to form more volatile trimethylsilyl (TMS) derivatives.
The derivatized sample is then injected into a GC system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS). The temperature program is optimized to ensure the separation of the derivatized analyte from any by-products or impurities. Detection is typically achieved using a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for definitive identification. While less common than HPLC for this class of compounds, GC can be a valuable tool, particularly for the analysis of volatile synthetic precursors or specific impurities.
Mass Spectrometry-Based Quantification and Metabolite Identification (in vitro)
Mass spectrometry (MS), particularly when coupled with liquid chromatography, is a powerful technique for the sensitive quantification and structural elucidation of this compound and its metabolites.
LC-MS/MS for Trace Analysis and Complex Mixture Characterization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the method of choice for trace-level analysis in complex biological matrices. This is particularly important for in vitro studies, such as cell-based assays or metabolic stability assessments. The chromatographic separation, often using a rapid gradient elution on a C18 column, isolates the analyte from the matrix components before it enters the mass spectrometer.
Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule, typically operating in the positive ion mode to generate the protonated molecule [M+H]+. For quantitative analysis, the instrument is operated in the multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the [M+H]+ of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences and enabling accurate quantification even at very low concentrations. The development of a sensitive LC-MS/MS method is crucial for determining pharmacokinetic properties in early-stage drug discovery.
Elucidation of Fragmentation Pathways
Understanding the fragmentation pathways of this compound under collision-induced dissociation (CID) in the mass spectrometer is vital for its structural confirmation and the identification of its metabolites. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements of both the precursor and product ions, aiding in the determination of their elemental compositions.
The fragmentation of the protonated molecule would likely be initiated by the cleavage of the most labile bonds. For this compound, potential fragmentation pathways could involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, or the cleavage of the pyrrole or pyridine (B92270) rings. The presence of the methyl group could also lead to characteristic fragmentation patterns, such as the loss of a methyl radical. By analyzing the MS/MS spectrum, a fragmentation map can be constructed, which serves as a fingerprint for the compound and a tool for identifying structural modifications in its metabolites. For instance, a metabolic hydroxylation would result in a mass shift of +16 Da in both the precursor ion and any fragment ions retaining the modification.
Table 2: Hypothetical Fragmentation Data for [this compound + H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 149.0715 | 131.0609 | H₂O |
| 149.0715 | 121.0504 | CO |
| 149.0715 | 104.0504 | CH₃N |
Spectrophotometric and Fluorometric Assay Development for Bioactivity Screening
For high-throughput screening (HTS) of the bioactivity of this compound and its analogs, spectrophotometric and fluorometric assays are often developed. These assays are designed to be rapid, cost-effective, and amenable to automation.
Given that many pyrrolopyridine derivatives are investigated as kinase inhibitors, a common spectrophotometric assay would be a coupled-enzyme assay that measures the depletion of ATP or the production of ADP during the kinase-catalyzed phosphorylation reaction. For example, the ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced and can be used to determine the IC50 value of an inhibitor.
Fluorometric assays can also be employed, for instance, by using a fluorescently labeled substrate. The inhibition of the kinase by this compound would result in a decrease in the phosphorylation of the substrate, which could be detected by a change in fluorescence intensity or polarization. The development of such assays is a critical step in the early-stage evaluation of the therapeutic potential of this compound. The choice of assay will depend on the specific biological target being investigated. For example, its potential as an anticancer agent could be initially screened using a general cell viability assay like the MTT assay, which relies on the spectrophotometric measurement of formazan produced by metabolically active cells. nih.gov
Emerging Research Directions and Future Challenges
Design of Next-Generation Pyrrolo[3,2-c]pyridine Scaffolds
The versatility of the pyrrolo[3,2-c]pyridine framework allows medicinal chemists to design next-generation inhibitors with improved potency, selectivity, and pharmacological profiles. A primary strategy involves using the scaffold as a rigid structural constraint to lock molecules into a bioactive conformation.
One notable approach has been the design of derivatives as inhibitors of the colchicine-binding site on tubulin, which is crucial for microtubule dynamics and cell division. semanticscholar.orgtandfonline.com Researchers have utilized a "configuration-constrained" strategy, replacing the flexible cis-olefin bond in natural products like Combretastatin A-4 (CA-4) with the rigid 1H-pyrrolo[3,2-c]pyridine scaffold. semanticscholar.orgnih.gov This led to the development of potent antitumor agents, such as compound 10t , which demonstrated significant activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC₅₀ values in the nanomolar range. semanticscholar.orgnih.govtandfonline.com
Another major area of focus is the development of kinase inhibitors. The pyrrolopyridine core is recognized as a key pharmacophore for this class of enzymes. mdpi.com For instance, starting from the lead compound KIST101029 , a diarylamide derivative, researchers synthesized a series of new pyrrolo[3,2-c]pyridines to optimize inhibitory activity against FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in cancer and inflammatory diseases. nih.govresearchgate.net This effort yielded compound 1r , which was 3.2 times more potent than the original lead. nih.govresearchgate.net Similarly, the related pyrrolo[2,3-b]pyridine scaffold has been investigated for developing inhibitors against Acetyl-CoA carboxylase (ACC) and Leucine-Rich Repeat Kinase 2 (LRRK2), demonstrating the broad applicability of these core structures. nih.govacs.org
The design principles often involve molecular simplification or hybridization. In the development of vemurafenib (B611658) analogs, for example, the pyrrolopyridine core was retained while other parts of the molecule were modified to enhance interactions with the kinase active site. mdpi.com Replacing an aryl ring with nitrogenous heterocycles was explored to increase hydrogen bonding potential, aiming to improve both binding affinity and selectivity. mdpi.com
| Scaffold/Derivative Series | Design Strategy | Biological Target | Key Findings | Reference |
|---|---|---|---|---|
| 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | Configuration-constrained design (mimicking CA-4) | Tubulin (Colchicine-binding site) | Compound 10t showed potent antiproliferative activity (IC₅₀ = 0.12-0.21 µM). semanticscholar.orgtandfonline.com | semanticscholar.orgnih.govtandfonline.com |
| Diarylamide and diarylurea pyrrolo[3,2-c]pyridines | Lead optimization (based on KIST101029) | FMS Kinase (CSF-1R) | Compound 1r was a highly potent and selective FMS inhibitor (IC₅₀ = 30 nM). nih.govresearchgate.net | nih.govresearchgate.net |
| Pyrrolopyridine-N-acylhydrazones | Molecular simplification (based on Vemurafenib) | BRAFV600E | Analogs inhibited matrix metalloproteinases, unlike the parent drug. mdpi.com | mdpi.com |
| 1H-Pyrrolo[3,2-c]pyridine derivatives | Scaffold hopping/Fragment-based design | Leucine-Rich Repeat Kinase 2 (LRRK2) | A 1-deaza analogue (pyrrolo[3,2-c]pyridine) of a lead compound was well tolerated (cKᵢ = 2 nM). acs.org | acs.org |
Application as Molecular Probes in Chemical Biology
A significant future direction for highly potent and selective compounds derived from the 2-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol scaffold is their application as molecular probes. Chemical probes are small molecules used to study and manipulate biological systems, such as elucidating the function of a specific protein or pathway.
The development of potent and selective inhibitors for kinases like LRRK2 has yielded compounds that can be used as chemical probes to study the enzyme's role in cellular processes. acs.org For a compound to be a useful probe, it must exhibit high affinity for its target and high selectivity over other related proteins. The pyrrolo[3,2-c]pyridine derivative 1r , for example, showed over 33-fold selectivity for FMS kinase compared to other kinases tested, making it a candidate for probing FMS-related signaling. nih.gov Similarly, research on the related 7-azaindole (B17877) scaffold has highlighted its use in developing probes for biological imaging. ntnu.no
While the potential is clear, the development of pyrrolo[3,2-c]pyridines specifically designed as imaging agents (e.g., fluorescent probes) or for affinity-based proteomics is an emerging area that remains to be fully explored. Such tools would be invaluable for visualizing target engagement within cells and identifying the downstream effects of inhibiting a specific enzyme.
Advanced Computational Models for Activity Prediction and Drug Design Principles
Computational modeling is an indispensable tool in modern drug discovery, and it plays a crucial role in advancing the development of pyrrolo[3,2-c]pyridine derivatives. These models allow researchers to predict the biological activity of novel compounds and understand the principles governing their interaction with target proteins before undertaking costly and time-consuming synthesis.
Molecular docking is a widely used technique to predict the binding orientation of a ligand within a protein's active site. For instance, molecular modeling of the potent antitubulin agent 10t suggested that it binds to the colchicine (B1669291) site of tubulin, forming key hydrogen bonds with the amino acid residues Thrα179 and Asnβ349. semanticscholar.orgtandfonline.com This information helps explain the compound's potent activity and provides a roadmap for designing future analogs with enhanced binding.
Quantitative Structure-Activity Relationship (QSAR) studies offer another layer of computational insight. QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. A study on the related 1H-pyrrolo[2,3-b]pyridine scaffold successfully built a QSAR model (R² = 0.90) to predict cytotoxic activity using molecular fingerprints. nih.gov The model identified specific chemical fragments, such as 1-chloro-2-methylbenzene, that were critical for high potency. nih.gov Such models can be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates.
Molecular dynamics simulations can further refine these predictions by modeling the dynamic behavior of the ligand-protein complex over time, confirming the stability of key interactions. nih.gov The application of these advanced computational methods is essential for rational drug design, accelerating the discovery of next-generation therapeutics based on the this compound scaffold. mdpi.com
| Computational Method | Scaffold/Target | Key Findings/Application | Reference |
|---|---|---|---|
| Molecular Docking | 1H-pyrrolo[3,2-c]pyridine / Tubulin | Predicted binding at the colchicine site; identified key hydrogen bonds with Thrα179 and Asnβ349. | semanticscholar.orgtandfonline.com |
| QSAR | 1H-pyrrolo[2,3-b]pyridine / Cytotoxicity | Developed a predictive model (R² = 0.90) and identified key structural fragments for activity. | nih.gov |
| Molecular Dynamics Simulation | 1H-pyrrolo[2,3-b]pyridine / c-Met Kinase | Confirmed the stability of hydrogen bonds between the inhibitor and kinase residues Lys1110 and Met1160. | nih.gov |
| Rational Design | Pyrrolopyridine / BRAF Kinase | Guided the design of vemurafenib analogs with modified moieties to enhance hydrogen bonding and hydrophobic interactions. | mdpi.com |
Exploration of Chemo-enzymatic Synthetic Routes
While traditional organic synthesis has been the workhorse for producing pyrrolo[3,2-c]pyridine derivatives, a future challenge and opportunity lie in the exploration of chemo-enzymatic routes. nih.govnih.gov This approach integrates the strengths of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic transformations. nih.gov
The core idea of chemo-enzymatic synthesis is to use enzymes to perform specific, often difficult, chemical steps in a synthetic pathway. nih.gov For example, enzymes like monooxygenases can introduce hydroxyl groups onto a molecule with high regio- and stereoselectivity, a transformation that can be challenging using conventional chemical reagents. nih.gov Although specific chemo-enzymatic syntheses for this compound are not yet widely reported, the principles offer a promising avenue for future research.
Potential applications could include:
Enzymatic cyclization: Using enzymes to catalyze the formation of the core pyrrole (B145914) or pyridine (B92270) ring system from a linear precursor under aqueous, mild conditions.
Selective functionalization: Employing enzymes like hydrolases or transferases to selectively add or remove functional groups on the pyrrolopyridine scaffold, thereby generating a diverse library of analogs without the need for complex protection-deprotection steps.
Generation of chiral intermediates: Using enzymes to create chiral building blocks that can then be incorporated into the final structure through chemical means.
Developing such chemo-enzymatic strategies could lead to more efficient, cost-effective, and environmentally friendly ("greener") syntheses of complex pyrrolo[3,2-c]pyridine derivatives. This remains a significant but potentially rewarding challenge for the field.
Q & A
Basic Research Question
- NMR : H and C NMR for backbone assignment; H-N HMBC to confirm heterocyclic connectivity.
- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular formula.
- X-ray Crystallography : Definitive structural proof for crystalline derivatives .
What computational approaches predict the reactivity and stability of this compound in biological systems?
Basic Research Question
- Storage : Argon-sealed vials at –20°C to prevent oxidation.
- Stabilizers : Addition of 1% w/v ascorbic acid or BHT (butylated hydroxytoluene) inhibits radical-mediated degradation.
- Lyophilization : Freeze-drying in amber vials reduces hydrolytic degradation, as noted in for similar heterocycles .
How can researchers reconcile discrepancies in reported biological activity across studies?
Advanced Research Question
Contradictions often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize assays using pharmacopeial guidelines (e.g., ) and validate via orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) . Meta-analyses of published data, adjusting for experimental variables, can clarify trends.
What are the limitations of current synthetic methods for scaling up pyrrolopyridinols?
Advanced Research Question
- Yield : Multi-step syntheses with <40% overall yield are impractical for scale-up.
- Catalysts : Transition-metal catalysts (e.g., Pd, Ag) increase cost; explore biocatalytic alternatives.
- Safety : Diazomethane () requires specialized equipment; safer alternatives like trimethylsilyldiazomethane are preferable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
